Ethyl 6-cyano-1H-indole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related indole derivatives involves various strategies, including photochemical reactions and multicomponent tandem processes. For example, irradiation of certain precursors in ethanol leads to substituted indole carboxylates, showcasing the photochemical approach's utility in synthesizing cycloprop[b]indoles (Ikeda et al., 1977). Another method involves a three-component tandem reaction incorporating acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to synthesize diversified pyrimido[1,2-a]indoles (Gupta et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through crystallography and spectroscopy. For instance, crystal structure and Hirshfeld surface analysis of a related compound revealed significant insights into the intermolecular interactions, including hydrogen bonding and π interactions, stabilizing the crystal structure (Geetha et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, highlighting their reactivity and functional group compatibility. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, allows for regioselective modification of the indole core, demonstrating the compound's versatility in organic synthesis (Tani et al., 1990).

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 6-cyano-1H-indole-2-carboxylate and its derivatives are used extensively in synthetic chemistry due to their versatile reactions and transformations. Studies have shown their utility in cyclization reactions, leading to the formation of complex heterocyclic compounds. For instance, Clayton et al. (2008) investigated the cyclization of a series of ethyl indolo oxime ethers to determine the mechanism of formation of corresponding ethyl pyrazoloindole carboxylates, highlighting the substance's role in synthesizing complex molecules (Clayton et al., 2008). Pete et al. (2006) described the synthesis of ethyl formyl-indole-carboxylates from ethyl indole-2-carboxylate derivatives, providing valuable synthetic intermediates for further chemical transformations (Pete et al., 2006).

Antibacterial Applications

This compound derivatives have shown promising antibacterial activities. Mir and Mulwad (2009) synthesized and screened ethyl 6-oxo-3-phenyl-1,6-dihydropyranoindole-2-carboxylate derivatives for significant antibacterial activity, marking the compound's potential in developing new antibacterial agents (Mir & Mulwad, 2009).

Pharmacological Activities

Indole derivatives, including this compound, are noted for their wide range of pharmacological activities. Basavarajaiah and Mruthyunjayaswamya (2021) synthesized and screened several indole derivatives for anti-inflammatory and analgesic activities, showcasing the compound's relevance in medicinal chemistry and pharmacology (Basavarajaiah & Mruthyunjayaswamya, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of Ethyl 6-cyano-1H-indole-2-carboxylate are yet to be identified .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

properties

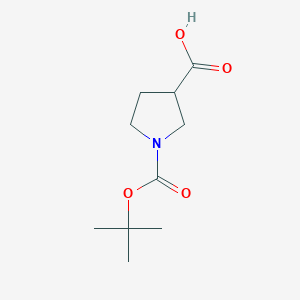

IUPAC Name |

ethyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDNWPSPSMAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405807 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104291-81-8 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)